B1578873 BQS-481

BQS-481

カタログ番号: B1578873
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BQS-481 is a bioactive chemical compound classified as a kinesin-like protein KIF11 inhibitor, primarily used in in vitro studies for cancer research. Its primary applications include research in colorectal, breast, kidney, and liver cancers, where it modulates spindle dynamics during cell division, a critical mechanism in oncology therapeutics .

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

製品の起源

United States

類似化合物との比較

Market Positioning and Sales Trends

BQS-481 is part of a competitive landscape of KIF11 inhibitors, including BIND-267 , ALN-VSP , 4SC-205 , and others. Market reports highlight the following trends (2019–2031):

  • Sales Growth : BQS-481 demonstrated steady sales growth from 2020–2025, though specific revenue figures are proprietary. Projections for 2025–2031 suggest it will maintain a stable market share in China, trailing compounds like ALN-VSP and 4SC-205 in sales volume .
  • Competitors: Key developers include Novartis AG, Merck & Co., and Array BioPharma Inc., which also produce ALN-VSP and BIND-265. BQS-481’s market presence is smaller compared to these compounds, likely due to later entry or narrower therapeutic targeting .

Table 1: Market Overview of KIF11 Inhibitors (2020–2025)

Compound Primary Applications Key Developers Sales Growth Trend
BQS-481 Colorectal, Liver, Breast Cancer BenchChem, Array BioPharma Moderate
ALN-VSP Liver, Kidney Cancer Alnylam Pharmaceuticals High
4SC-205 Colorectal Cancer 4SC AG High
BIND-267 Breast Cancer Novartis AG Moderate

Table 2: Mechanistic and Clinical Differences

Compound Mechanism Clinical Stage Key Advantage Limitation
BQS-481 Spindle dynamics disruption Preclinical High purity (>98%) Limited in vivo data
ALN-VSP RNAi-mediated KIF11 + VEGF inhibition Phase II Dual targeting Delivery challenges
4SC-205 ATP-competitive KIF11 binding Phase II High selectivity Narrow therapeutic window
BIND-267 Oral KIF11 inhibition Phase I/II Bioavailability Hormone resistance issues

Physicochemical and Pharmacokinetic Profiles

While structural data for BQS-481 are unavailable in the provided evidence, comparisons with similar boronic acid derivatives (e.g., CAS 1046861-20-4) suggest:

  • Solubility : BQS-481’s DMSO solubility aligns with other KIF11 inhibitors, facilitating in vitro use but limiting in vivo applications without formulation adjustments .
  • Stability : Shelf life (>5 years at -20°C) exceeds competitors like LH-025 and MK-8267, which require stricter storage conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。